molecular formula C14H9F4NO B1301143 N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2053-96-5

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B1301143
CAS No.: 2053-96-5
M. Wt: 283.22 g/mol
InChI Key: DHIJRCCTFZYRBS-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(trifluoromethyl)aniline is reacted with 2-fluorobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in biological studies to investigate the effects of trifluoromethyl and fluorobenzamide groups on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Trifluoromethyl)phenyl]-2-chlorobenzamide
  • N-[4-(Trifluoromethyl)phenyl]-2-bromobenzamide
  • N-[4-(Trifluoromethyl)phenyl]-2-iodobenzamide

Uniqueness

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is unique due to the presence of both trifluoromethyl and fluorobenzamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJRCCTFZYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365243
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-96-5
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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